Carboxyphosphamide Benzyl Ester-d4
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Overview
Description
Preparation Methods
The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The synthetic route typically includes the reaction of appropriate precursors under controlled conditions to achieve the desired isotopic labeling . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Carboxyphosphamide Benzyl Ester-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in quality control and assurance processes to ensure the accuracy and precision of analytical measurements
Mechanism of Action
The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. This isotopic labeling allows researchers to study the behavior of the compound in various biological and chemical systems .
Comparison with Similar Compounds
Carboxyphosphamide Benzyl Ester-d4 can be compared with other similar compounds, such as:
Carboxyphosphamide Benzyl Ester: The non-deuterated version of the compound, used for similar applications but without the isotopic labeling.
Cyclophosphamide: A related compound used in cancer treatment and autoimmune diseases, known for its cytotoxic properties.
Alcophosphamide: Another related compound with similar chemical properties and applications
This compound is unique due to its stable isotope labeling, which provides additional analytical capabilities and insights into chemical and biological processes .
Properties
Molecular Formula |
C14H21Cl2N2O4P |
---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
InChI Key |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C([2H])(CN(CC([2H])([2H])Cl)P(=O)(N)OCCC(=O)OCC1=CC=CC=C1)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Origin of Product |
United States |
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